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Compound of Interest

Compound Name: 4-Chloro-2-phenylpyrimidine

Cat. No.: B179847 Get Quote

An In-depth Technical Guide to 4-Chloro-2-phenylpyrimidine: Synthesis, Reactivity, and

Applications in Drug Discovery

Executive Summary
4-Chloro-2-phenylpyrimidine is a pivotal heterocyclic building block in modern medicinal

chemistry and drug discovery. Its structure, featuring an electron-deficient pyrimidine core

functionalized with a reactive chlorine atom and a phenyl group, offers a versatile platform for

the synthesis of a diverse array of complex molecules. The strategic positioning of the chloro

group at the 4-position renders it highly susceptible to nucleophilic aromatic substitution,

enabling facile derivatization. This guide provides a comprehensive overview of the

fundamental properties, synthesis, chemical reactivity, and key applications of 4-Chloro-2-
phenylpyrimidine, with a focus on its role as a privileged scaffold in the development of novel

therapeutic agents.

Physicochemical and Spectroscopic Profile
Understanding the core properties and spectroscopic signature of a compound is fundamental

to its application in research and development.

Core Physicochemical Properties
The essential identification and physical data for 4-Chloro-2-phenylpyrimidine are

summarized below. The molecule is typically a solid at room temperature, with solubility in

common organic solvents like ethyl acetate and dichloromethane, as inferred from its synthetic

workup procedures.[1][2]
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Property Value Reference(s)

CAS Number 14790-42-2 [3][4][5]

Molecular Formula C₁₀H₇ClN₂ [5]

Molecular Weight 190.63 g/mol [5]

Appearance Colorless solid [2]

InChIKey
RDLQLVAVVVLVEW-

UHFFFAOYSA-N
[5]

SMILES c1(Cl)nc(ncc1)-c1ccccc1 [5]

Spectroscopic Signature
Spectroscopic analysis is crucial for confirming the identity and purity of 4-Chloro-2-
phenylpyrimidine. The data below provides a reference for its characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals in the aromatic

region. The pyrimidine protons are deshielded due to the electronegativity of the nitrogen

atoms, appearing at the downfield end of the spectrum.

¹H NMR (400 MHz, CDCl₃): δ 8.62 (d, J = 5.3 Hz, 1H), 8.16-7.99 (m, 2H), 7.63 (d, J = 5.3 Hz,

1H), 7.50 (m, 3H).[2]

Mass Spectrometry: Mass spectrometry confirms the molecular weight and isotopic pattern

characteristic of a monochlorinated compound.

LRMS (ESI): [M+H]⁺ m/z: 191.1.[2]

¹³C NMR Spectroscopy: While specific experimental data is not widely published, the ¹³C NMR

spectrum can be predicted. It would show distinct signals for the ten carbon atoms: five from

the phenyl ring and five from the pyrimidine ring (with one signal often being quaternary and

less intense). The carbon atom attached to the chlorine (C4) would be significantly influenced

by its electronegativity.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for

C=C and C=N stretching vibrations within the aromatic and pyrimidine rings (typically in the

1400-1600 cm⁻¹ region) and C-H stretching of the aromatic protons (~3000-3100 cm⁻¹).[6]

Synthesis and Mechanistic Insights
The synthesis of 4-Chloro-2-phenylpyrimidine can be achieved through several reliable

methods. The choice of pathway often depends on the availability of starting materials and the

desired scale of the reaction. The most common strategies involve building the pyrimidine ring

followed by chlorination or functionalizing a pre-existing dichloropyrimidine scaffold.

Key Synthetic Protocols
Protocol A: Suzuki Coupling from 2,4-Dichloropyrimidine

This method is highly effective for installing the phenyl group at the 2-position with excellent

regioselectivity. The causality behind this selectivity lies in the differential reactivity of the two

chlorine atoms on the 2,4-dichloropyrimidine ring, though in this case, the reaction conditions

are controlled to favor monosubstitution.

Step-by-Step Methodology[2]

Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 eq) in a mixture of acetonitrile and water.

Addition of Reagents: Add phenylboronic acid (1.0 eq) and sodium carbonate (4.0 eq) to the

solution.

Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15

minutes to remove dissolved oxygen, which can poison the palladium catalyst.

Catalyst Addition: Add the palladium catalyst, such as

tetrakis(triphenylphosphine)palladium(0) (approx. 0.01 eq).

Reaction: Heat the mixture under an inert atmosphere (e.g., at 90 °C) for 18 hours or until

reaction completion is confirmed by TLC or LC-MS.

Workup: After cooling, filter the mixture. Remove the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography (e.g., using a gradient of

ethyl acetate in petroleum ether) to yield 4-Chloro-2-phenylpyrimidine.

Experimental Workflow: Suzuki Coupling

2,4-Dichloropyrimidine
Phenylboronic Acid
Na₂CO₃, Pd(PPh₃)₄

Acetonitrile/Water

1. Combine
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4-Chloro-2-phenylpyrimidine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-Chloro-2-phenylpyrimidine via Suzuki coupling.
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Protocol B: Chlorination of 2-Phenyl-4-hydroxypyrimidine

This is a classical and widely used method for converting hydroxypyrimidines (which often exist

in their tautomeric pyrimidone form) into their chloro-analogues. Phosphorus oxychloride

(POCl₃) serves as both the chlorinating agent and a dehydrating agent.

Step-by-Step Methodology[1]

Reaction Setup: Combine 2-phenyl-4-hydroxypyrimidine (1.0 eq) with an excess of

phosphorus oxychloride (POCl₃) (5-10 eq). An organic base, such as N,N-dimethylaniline,

can be added to catalyze the reaction.

Heating: Heat the mixture, often to reflux, for 2-5 hours. The reaction progress should be

monitored by TLC.

Removal of Excess Reagent: After the reaction is complete, cool the mixture and carefully

remove the excess POCl₃ by distillation under reduced pressure.

Quenching: Slowly and cautiously add the cooled reaction residue to ice water to quench

any remaining POCl₃. This step is highly exothermic and must be performed with care in a

well-ventilated fume hood.

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or

dichloromethane).

Washing & Drying: Wash the combined organic layers with a saturated sodium bicarbonate

solution and then brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or

MgSO₄).

Isolation: Filter and concentrate the organic solution to obtain the crude product, which can

be further purified if necessary.

Chemical Reactivity and Derivatization
The reactivity of 4-Chloro-2-phenylpyrimidine is dominated by the chemistry of its C4-chloro

substituent. The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms,
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which activates the chlorine atom towards nucleophilic aromatic substitution (SNAr). This

makes the compound an excellent electrophile.

The Principle of Nucleophilic Aromatic Substitution
(SNAr)
The SNAr mechanism involves two key steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine (C4), forming

a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The chloride ion is expelled, restoring the aromaticity of the

pyrimidine ring and yielding the substituted product.

The high reactivity of the C4 position is a cornerstone of its utility, allowing for the introduction

of a wide range of functional groups.

SNAr Reactivity Logic
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Products
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Caption: Derivatization of 4-Chloro-2-phenylpyrimidine via SNAr reactions.

Reaction Landscape
The SNAr reaction is highly versatile. By selecting the appropriate nucleophile, a vast chemical

space can be explored:

With N-Nucleophiles (Amines): Reaction with primary or secondary amines is one of the

most common derivatizations, leading to 4-amino-2-phenylpyrimidines. These reactions are

fundamental in building scaffolds for kinase inhibitors and other targeted therapies.[7]

With O-Nucleophiles (Alkoxides/Phenoxides): Treatment with sodium or potassium alkoxides

(e.g., sodium methoxide) or phenoxides results in the formation of 4-alkoxy or 4-aryloxy

ethers.

With S-Nucleophiles (Thiolates): Thiolates readily displace the chloride to form 4-thioethers,

which can be further oxidized to sulfoxides or sulfones to modulate physicochemical

properties.[8]

Application in Drug Discovery and Medicinal
Chemistry
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous

FDA-approved drugs and natural products.[9] 4-Chloro-2-phenylpyrimidine serves as a key

starting material for tapping into this potential.

Case Study: Antifungal Agents Targeting CYP51
Several studies have shown that 2-phenylpyrimidine derivatives can act as potent antifungal

agents.[10][11] A primary mechanism of action for many antifungal drugs is the inhibition of

lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis

pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to

cholesterol in mammals. Its depletion disrupts membrane integrity, leading to fungal cell death.

The 2-phenylpyrimidine core acts as a scaffold that can be elaborated with side chains

designed to fit into the active site of the CYP51 enzyme, disrupting its function.[11]
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Hypothetical Pathway: Inhibition of Fungal Ergosterol Synthesis

Fungal Ergosterol Biosynthesis Pathway
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Caption: Inhibition of the CYP51 enzyme by a 2-phenylpyrimidine derivative disrupts ergosterol

synthesis.

Safety, Handling, and Storage
As a reactive chlorinated heterocyclic compound, 4-Chloro-2-phenylpyrimidine must be

handled with appropriate care. While a specific safety data sheet (SDS) is not universally

available, data from closely related chloropyrimidines can be used to infer its hazard profile.

Hazard Statements: Based on analogous compounds, it is likely harmful if swallowed (H302)

and causes severe skin burns and eye damage (H314).[12]

Precautionary Statements:

P260: Do not breathe dust.

P264: Wash skin thoroughly after handling.

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.
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Handling: All manipulations should be performed in a well-ventilated chemical fume hood.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents and bases.[13]

Conclusion
4-Chloro-2-phenylpyrimidine is a high-value chemical intermediate whose utility is rooted in

its straightforward synthesis and the predictable reactivity of its C4-chloro group. Its role as a

scaffold for generating libraries of compounds for drug discovery, particularly in the fields of

oncology and infectious diseases, is well-established. The synthetic and mechanistic principles

outlined in this guide provide a foundational framework for researchers and scientists to

leverage this versatile molecule in the pursuit of novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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